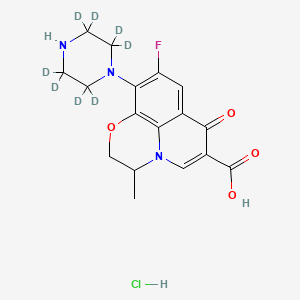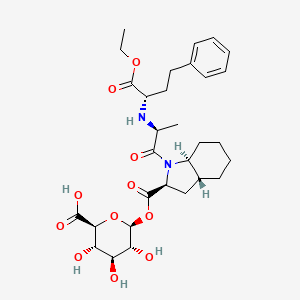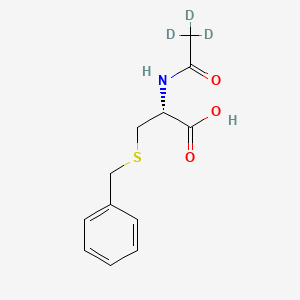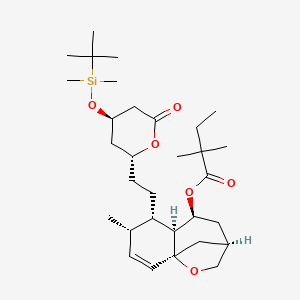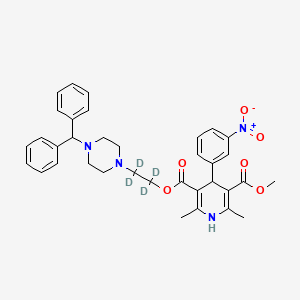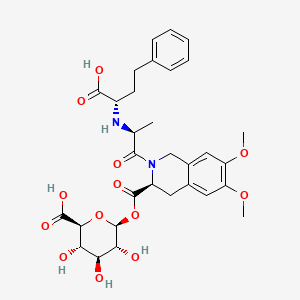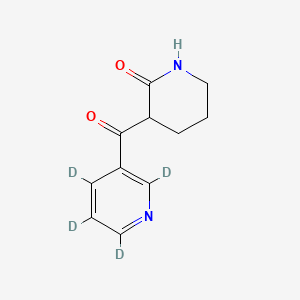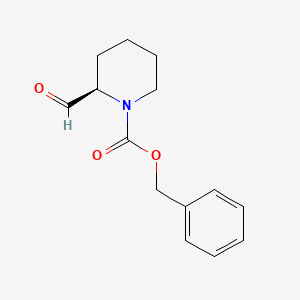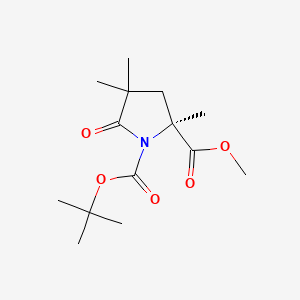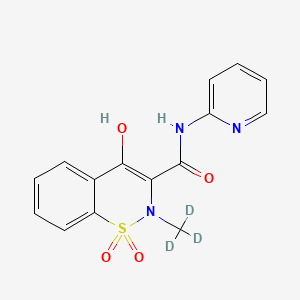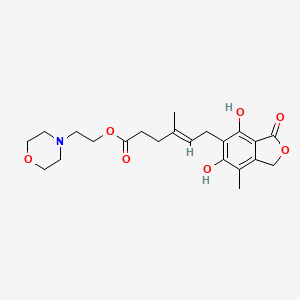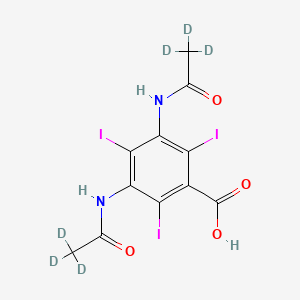
Ranitidine N,S-Dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ranitidine N,S-Dioxide, also known as N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine , is a variant of Ranitidine. Ranitidine is a histamine H2-receptor antagonist that inhibits gastric acid secretion . The empirical formula of Ranitidine N,S-Dioxide is C13H22N4O5S .
Molecular Structure Analysis
The molecular formula of Ranitidine N,S-Dioxide is C13H22N4O5S . It has a molecular weight of 346.40 . The structure contains 45 bonds in total, including 23 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 4 double bonds, and 5 aromatic bonds .Chemical Reactions Analysis
Ranitidine has been found to yield the probable carcinogen, N-Nitrosodimethylamine (NDMA), under certain conditions . This reaction occurs under simulated gastric conditions, with NDMA formation increasing with sodium nitrite concentrations and time .Physical And Chemical Properties Analysis
Ranitidine HCl is a white to pale yellow, granular substance that is soluble in water . It has a slightly bitter taste and sulfur-like odor . The volume of distribution is about 1.4 L/kg .科学的研究の応用
Drug Absorption and Permeability Studies
Ranitidine N,S-Dioxide has been studied for its permeability and absorption characteristics. Research indicates that the presence of sodium sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can affect the absorption of ranitidine by altering its permeability. This is crucial for understanding how the drug interacts with biological membranes and its subsequent bioavailability .
Pharmacoepidemiological Research
The compound has been the subject of pharmacoepidemiological studies, particularly concerning its long-term cancer risk due to contamination with N-Nitrosodimethylamine (NDMA). Such research is vital for assessing the safety profile of ranitidine and its long-term effects on human health .
Formulation and Evaluation in Disease Treatment
Ranitidine N,S-Dioxide is used in the formulation and evaluation for the treatment of conditions like active duodenal ulcers, gastric ulcers, Zollinger-Ellison syndrome, gastroesophageal reflux disease, and erosive esophagitis. Its effectiveness and dosage optimization are key areas of research .
Interaction with Pharmaceutical Excipients
Studies have explored how ranitidine interacts with pharmaceutical excipients like SBE-β-CD. This research helps in understanding how excipients can modify the drug’s properties, which is essential for developing effective drug delivery systems .
Bioequivalence and Biopharmaceutical Classification
Ranitidine N,S-Dioxide’s permeability is also studied in the context of bioequivalence and biopharmaceutical classification systems. This is important for regulatory compliance and ensuring that generic formulations are therapeutically equivalent to their branded counterparts .
Cancer Risk Assessment
The potential carcinogenicity of ranitidine, possibly due to NDMA contamination, has led to studies assessing the cancer risk associated with its use. This research is critical for public health and informs clinical guidelines and patient safety measures .
作用機序
Target of Action
Ranitidine N,S-Dioxide, commonly known as Ranitidine, primarily targets the histamine H2 receptors found in gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid .
Mode of Action
Ranitidine acts as a competitive, reversible inhibitor of the histamine H2 receptors . By blocking these receptors, Ranitidine decreases the amount of acid released by the cells of the stomach . This results in reduced gastric acid secretion, gastric volume, and hydrogen ion concentration .
Biochemical Pathways
The primary biochemical pathway affected by Ranitidine is the gastric acid secretion pathway . By inhibiting the histamine H2 receptors, Ranitidine prevents the normal response to histamine, which is a potent stimulator of gastric acid secretion . This leads to a decrease in gastric acid secretion and volume, thereby reducing the concentration of hydrogen ions in the stomach .
Pharmacokinetics
Ranitidine exhibits a bioavailability of approximately 50% after oral administration due to presystemic hepatic metabolism . It binds to plasma proteins at approximately 15% . The apparent volume of distribution is greater than body volume, indicating that Ranitidine penetrates tissues well . It penetrates very poorly into the cerebrospinal fluid but is concentrated into breast milk . The elimination half-life of Ranitidine is almost 2 hours, and it is somewhat longer after oral administration . Plasma clearance is approximately 600 ml/min, most of which is renal clearance .
Result of Action
The action of Ranitidine leads to a decrease in gastric acid secretion, which helps to prevent and treat gastric-acid associated conditions, including ulcers . It has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions and is therefore widely used in GERD and other gastric-acid related conditions .
Action Environment
The action of Ranitidine can be influenced by various environmental factors. For instance, concurrent administration of antacids can reduce its absorption . Renal disease can cause an increase in Ranitidine plasma concentrations through reduced clearance and possibly increased bioavailability . Chronic liver disease can cause an increase in the bioavailability of Ranitidine and some reduction in clearance . In the elderly, there is a reduction in clearance and prolongation of the elimination half-life but little effect on bioavailability .
Safety and Hazards
特性
IUPAC Name |
N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5S/c1-14-13(8-16(18)19)15-6-7-23(21)10-12-5-4-11(22-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDYETSZJZHPPA-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670101 |
Source


|
| Record name | N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185237-42-6 |
Source


|
| Record name | N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

